REACTION_CXSMILES
|
N.[Sn:2](Cl)(Cl)(Cl)Cl.[CH:7]([OH:10])([CH3:9])[CH3:8]>>[CH3:8][CH:7]([CH3:9])[O-:10].[CH3:8][CH:7]([CH3:9])[O-:10].[CH3:8][CH:7]([CH3:9])[O-:10].[CH3:8][CH:7]([CH3:9])[O-:10].[Sn+4:2] |f:3.4.5.6.7|
|
Name
|
|
Quantity
|
360 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
tin tetrachloride
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
6650 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Subsequently, the ammonium chloride was filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 16% |
Name
|
|
Type
|
product
|
Smiles
|
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Sn+4]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |